molecular formula C24H23N3O3S B2753772 N1-(4-methylbenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 899964-33-1

N1-(4-methylbenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No.: B2753772
CAS No.: 899964-33-1
M. Wt: 433.53
InChI Key: VFQZEMQBDJSLKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a tetrahydroquinoline ring, and an oxalamide group. Thiophene is a five-membered heterocycle containing one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of biologically active compounds . The Gewald reaction is one such example, producing aminothiophene derivatives .

Scientific Research Applications

Chemical Properties and Synthesis

  • Synthesis of Quinazolines : A method for preparing 2-substituted quinazolines involves reacting aldehydes with N-(1-chloroalkyl)pyridinium chlorides, yielding 1,2,3,4-tetrahydroquinazolines. This synthesis demonstrates the versatility of quinazoline derivatives in chemical reactions (Eynde et al., 1993).
  • Reactivity with Supercritical Water : The reactions of benzylamine, a structural analog of the compound of interest, with supercritical water were explored to understand the chemical behavior of benzylamine derivatives under extreme conditions. This study provides insights into the chemical stability and potential transformations of similar compounds (Houser et al., 1989).

Biological Activities

  • Dopamine Transporter Interaction : Tetrahydropapaveroline and its derivatives, which share structural similarities with the compound of interest, have been studied for their ability to inhibit dopamine uptake through the dopamine transporter. This indicates the potential of such compounds to interact with biological systems and affect dopaminergic signaling (Okada et al., 1998).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16-6-8-17(9-7-16)15-25-22(28)23(29)26-19-10-11-20-18(14-19)4-2-12-27(20)24(30)21-5-3-13-31-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQZEMQBDJSLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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